molecular formula C18H19N3OS B2952787 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylamino)benzamide CAS No. 476295-51-9

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylamino)benzamide

Cat. No.: B2952787
CAS No.: 476295-51-9
M. Wt: 325.43
InChI Key: PDRMLBYFTGLMEW-UHFFFAOYSA-N
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Description

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylamino)benzamide is a chemical compound featuring a 4,5,6,7-tetrahydro-benzothiophene core scaffold, a structure recognized in medicinal chemistry research for its potential to modulate key biological targets. This compound is offered for investigative purposes to support scientific discovery. Compounds based on the 4,5,6,7-tetrahydro-benzothiophene structure have been identified as modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a nuclear receptor that is a compelling drug target for the treatment of inflammatory and autoimmune diseases . Research into this chemotype also suggests potential application in neuroscience, as similar scaffolds have been developed into potent and selective inhibitors of c-Jun N-terminal Kinase 2 and 3 (JNK2/3), which are implicated in neurodegenerative pathways . Furthermore, related structures incorporating this core have been synthesized and evaluated in silico as potential anti-inflammatory agents, showing affinity for enzymes like 5-lipoxygenase (5-LOX) . The presence of the cyano group and the dimethylaminobenzamide substitution in this molecule is designed to facilitate specific interactions within enzyme binding pockets, making it a valuable tool for researchers exploring inflammation, autoimmunity, and neuronal signaling. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-21(2)13-9-7-12(8-10-13)17(22)20-18-15(11-19)14-5-3-4-6-16(14)23-18/h7-10H,3-6H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRMLBYFTGLMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylamino)benzamide typically involves multiple steps, starting with the construction of the benzothiophene core One common approach is the cyclization of appropriate thiophene derivatives under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium cyanide (NaCN) or dimethylamine (CH₃)₂NH.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: In biological research, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylamino)benzamide may be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into cellular processes and pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylamino)benzamide exerts its effects involves its interaction with specific molecular targets. The dimethylamino group, in particular, plays a crucial role in binding to receptors or enzymes, leading to downstream effects. The exact pathways and molecular targets can vary depending on the application and the biological system .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key analogs and their structural/functional differences:

Compound Name Substituent(s) Molecular Weight Key Features Reference
Target Compound
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylamino)benzamide
4-(dimethylamino)benzamide 349.45 (est.) Electron-donating dimethylamino group enhances solubility and π-π interactions.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methyl-4-nitrobenzamide 3-methyl-4-nitrobenzamide 368.39 Nitro group (electron-withdrawing) increases reactivity; may reduce bioavailability.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxybenzamide 2-methoxybenzamide 312.38 Methoxy group improves lipophilicity but reduces hydrogen-bonding capacity.
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide 2-(3-propoxyphenyl)quinoline 455.55 Quinoline adds aromatic bulk; propoxy chain enhances membrane permeability.
790268-15-4
(Tetrahydrobenzo thiophene-carboxamide analog)
4,5,6,7-tetrahydrobenzo thiophene 342.48 Additional tetrahydrobenzothiophene increases steric hindrance and molecular weight.

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylamino)benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly as a selective inhibitor of certain kinases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C16H19N3OSC_{16}H_{19}N_3OS, with a molecular weight of approximately 305.4 g/mol. It features a benzothiophene core substituted with a cyano group and a dimethylamino benzamide moiety.

Inhibition of JNK Kinases

Research indicates that this compound acts as a potent inhibitor of c-Jun N-terminal kinases (JNKs), specifically JNK2 and JNK3. The reported pIC50 values for these targets are 6.5 and 6.7 respectively, indicating strong binding affinity to the ATP-binding site of these kinases . JNKs are involved in various cellular processes, including apoptosis and stress response, making them significant targets for cancer therapy.

Anticancer Potential

The compound has been evaluated for its anticancer properties against various cancer cell lines. Its activity was assessed through growth inhibition assays, revealing promising results:

Cell Line GI50 (μM) Mechanism of Action
MDA-MB-231 (breast)0.49Induction of apoptosis via JNK inhibition
LNCaP (prostate)11Selective cytotoxicity towards cancer cells
HL60 (leukemia)2.58Disruption of cell cycle progression

These findings suggest that the compound selectively inhibits cancer cell proliferation while sparing normal cells, potentially leading to fewer side effects in therapeutic applications .

The primary mechanism by which this compound exerts its effects appears to be through the inhibition of JNK signaling pathways. This inhibition can lead to:

  • Apoptosis : Induction of programmed cell death in cancer cells.
  • Cell Cycle Arrest : Prevention of cancer cells from progressing through the cell cycle.
  • Reduced Metastasis : By inhibiting pathways that promote cell migration and invasion.

Study 1: Selective Inhibition in Cancer Models

A study conducted by Angell et al. demonstrated that the compound effectively inhibited JNK2 and JNK3 in vitro and showed significant anticancer activity in various human cancer cell lines. The results indicated that the compound could serve as a lead for developing targeted cancer therapies .

Study 2: Safety Profile Assessment

In another investigation focused on the safety profile of this compound, researchers found that it did not adversely affect normal human peripheral blood mononuclear cells (PBMCs), suggesting a favorable therapeutic index . This selectivity is crucial for minimizing side effects during treatment.

Q & A

Q. What synthetic methodologies are optimal for constructing the benzothiophene core in this compound?

The benzothiophene moiety can be synthesized via cyclization of substituted thiophene precursors under controlled conditions. Key steps include:

  • Cyclocondensation : Using thiourea derivatives with α,β-unsaturated ketones in acidic media (e.g., acetic acid) to form the tetrahydrobenzothiophene ring .
  • Cyanation : Introducing the cyano group at the 3-position via nucleophilic substitution with CuCN or KCN under reflux conditions in polar aprotic solvents like DMF .
  • Safety : Conduct hazard analysis for reactive intermediates (e.g., cyanide handling) and employ inert atmospheres to prevent decomposition .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

A multi-technique approach is recommended:

  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR chemical shifts with analogous benzothiophene derivatives (e.g., δ 11.6 ppm for amide protons in similar benzamides) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with mass accuracy < 5 ppm .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for 4-(dimethylamino)benzohydrazide derivatives .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Preparative HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) for high-purity isolation (>95%) .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility profiles of intermediates .
  • Column Chromatography : Employ silica gel with dichloromethane:methanol (95:5) to separate polar byproducts .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data during structural elucidation?

  • DFT Calculations : Predict NMR chemical shifts and compare with experimental data to identify discrepancies (e.g., tautomeric forms or conformational isomers) .
  • Quantum Chemical Analysis : Calculate HOMO-LUMO gaps to assess electronic properties influencing reactivity, as shown for 4-cyano-N-(2-fluorophenyl)benzamide derivatives .
  • Cross-Validation : Use multiple software packages (e.g., Gaussian, ORCA) to ensure consistency in vibrational frequencies or dipole moments .

Q. What mechanistic insights can guide the optimization of amide bond formation in this compound?

  • Coupling Reagents : Evaluate carbodiimides (e.g., EDC/HOBt) versus uronium salts (HATU) for activating the carboxylic acid moiety, noting side reactions like racemization .
  • Solvent Effects : Compare yields in DMF (high polarity) versus THF (low polarity) to assess solvation’s role in transition-state stabilization .
  • Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps (e.g., acyl transfer vs. dehydration) .

Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1–10) at 37°C and analyze degradation products via LC-MS .
  • Photostability Testing : Expose to UV-Vis light (300–800 nm) and track decomposition using HPLC, referencing protocols for light-sensitive benzamides .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds to inform storage conditions .

Q. Methodological Notes

  • Data Contradiction Analysis : When NMR signals conflict with predicted splitting patterns, consider dynamic effects (e.g., restricted rotation in amides) or paramagnetic impurities .
  • Reaction Optimization : Use design-of-experiments (DoE) software to systematically vary temperature, stoichiometry, and catalysts, reducing trial-and-error approaches .

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